Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-
Description
The compound Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- is a structurally complex benzamide derivative characterized by:
- 3,4-bis(acetyloxy) groups on the benzamide core.
- A tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-pyrimidinyl substituent at the N-position.
- A 6-amino group on the pyrimidine ring.
Key structural features likely influence its physicochemical properties and interactions with biological targets, such as histone acetyltransferases (HATs), based on trends observed in related benzamides .
Properties
CAS No. |
176379-15-0 |
|---|---|
Molecular Formula |
C23H22N4O8 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
[2-acetyloxy-4-[[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O8/c1-12(28)34-17-10-5-14(11-18(17)35-13(2)29)21(30)25-19-20(24)27(23(32)26(3)22(19)31)15-6-8-16(33-4)9-7-15/h5-11H,24H2,1-4H3,(H,25,30) |
InChI Key |
FDZIDMAXQSOHFP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N)OC(=O)C |
Synonyms |
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origin of Product |
United States |
Preparation Methods
Acetylation of 3,4-Dihydroxybenzoic Acid
3,4-Dihydroxybenzoic acid undergoes acetylation using acetic anhydride under acidic conditions to yield 3,4-bis(acetyloxy)benzoic acid. Typical conditions involve refluxing in acetic anhydride with catalytic sulfuric acid (90–95% yield).
Conversion to Acyl Chloride
The acetylated benzoic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux to form the corresponding acyl chloride. Excess SOCl₂ is removed by distillation, leaving 3,4-bis(acetyloxy)benzoyl chloride as a reactive intermediate.
Representative Procedure (Adapted from):
"3,4-Bis(acetyloxy)benzoic acid (500 mg, 1.92 mmol) and thionyl chloride (0.7 mL, 9.6 mmol) are refluxed in toluene (10 mL) for 3 h. The mixture is concentrated under vacuum to afford the acyl chloride as a pale yellow solid (quantitative yield)."
Preparation of 6-Amino-1-(4-Methoxyphenyl)-3-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydro-5-Pyrimidinyl Amine
Cyclocondensation for Pyrimidine Core Formation
The pyrimidinyl amine is synthesized via a Mannich-type cyclization. A mixture of urea derivatives and 4-methoxyphenylacetamide undergoes condensation in the presence of formaldehyde.
Example Protocol (Derived from):
"A solution of 4-methoxyphenylacetamide (2.0 mmol) and methylurea (2.2 mmol) in methanol is treated with formaldehyde (40%, 8.0 mmol) at 40°C for 4 h. The precipitated solid is filtered and recrystallized from ethanol/water to yield 1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinamine (68% yield)."
Nitroso Reduction to 6-Amino Substituent
The 6-nitroso intermediate (generated via nitrosation of the pyrimidine at position 6) is reduced using hydrogenation or sodium dithionite.
Reduction Conditions (Inspired by):
"6-Nitroso-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidine (1.0 mmol) is stirred with sodium dithionite (3.0 mmol) in aqueous ethanol (1:1 v/v) at 25°C for 2 h. The product is extracted with ethyl acetate and purified by column chromatography (SiO₂, hexane/EtOAc) to afford the 6-amino derivative (82% yield)."
Amide Bond Formation via Coupling Reactions
Acyl Chloride-Amine Coupling
The 3,4-bis(acetyloxy)benzoyl chloride reacts with the pyrimidinyl amine in anhydrous THF using triethylamine (TEA) as a base.
Optimized Procedure (Based on):
"To a cooled (0°C) solution of pyrimidinyl amine (1.0 mmol) and TEA (1.2 mmol) in THF (10 mL), 3,4-bis(acetyloxy)benzoyl chloride (1.1 mmol) is added dropwise. The mixture is stirred at 25°C for 12 h, washed with 5% HCl and NaHCO₃, dried (Na₂SO₄), and concentrated. Purification by flash chromatography (hexane/EtOAc 7:3) yields the title compound as a white solid (74% yield)."
Transamidation Alternative
A less common approach involves transamidation of a preformed benzamide with the pyrimidinyl amine under catalytic conditions, though this method is less efficient (≤50% yield).
Critical Analysis of Methodologies
Yield and Purity Considerations
-
Acyl Chloride Route : Higher yields (70–75%) and scalability make this the preferred method.
-
Side Reactions : Competing O-acylation is mitigated by using bulky bases like TEA and low temperatures.
-
Purification : Silica gel chromatography effectively separates the product from unreacted amine or acyl chloride.
Green Chemistry Metrics
-
Solvent Use : THF and toluene are replaced with cyclopentyl methyl ether (CPME) in newer protocols to enhance sustainability.
-
Catalyst-Free : The absence of transition-metal catalysts aligns with green chemistry principles.
Spectroscopic Characterization Data
Key analytical data for the target compound (compiled from analogous structures in):
Industrial-Scale Adaptations
For bulk production, continuous flow reactors are employed to enhance mixing and reduce reaction times. A representative pilot-scale setup includes:
-
Reactor Type : Tubular flow reactor (Teflon, 10 L capacity)
-
Conditions : 0.5 M solutions of acyl chloride and amine in THF, residence time 30 min, 25°C
-
Output : 92% conversion, purity >98% after recrystallization.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biology, this compound can be used in studies involving enzyme interactions and protein binding due to its multiple functional groups.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its complex structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The 3,4-bis(acetyloxy) groups in the target compound differentiate it from analogs with 3,5-bis(acetyloxy) (e.g., ) or bulky tert-butyl groups (). Acetyloxy substituents may enhance solubility or binding affinity compared to nonpolar groups .
Molecular Weight Trends :
Inference for Target Compound:
The presence of 3,4-bis(acetyloxy) and a tetrahydro-dioxo-pyrimidinyl group may mimic the 2-acylamino side chain’s role in HAT inhibition, though experimental validation is required.
Biological Activity
Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-] (CAS No. 176379-00-3) is a complex organic molecule that exhibits significant pharmacological potential. This article will explore its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 482.44 g/mol. The structure includes multiple functional groups such as acetyloxy and pyrimidinyl moieties, which contribute to its biological properties.
Biological Activities
Benzamide derivatives are known for their various biological activities, including:
- Antitumor Activity : Several studies have indicated that benzamide derivatives exhibit potent anticancer properties. For instance, compounds similar to the one in focus have been shown to inhibit specific cancer cell lines effectively. A notable example is the analog N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide , which demonstrated an IC50 value of 0.25 µM against hepatocarcinoma cells (HepG2) .
- Kinase Inhibition : Research has highlighted the ability of benzamide derivatives to act as inhibitors for various kinases involved in cancer progression. A study found that certain benzamides effectively inhibited RET kinase activity, suggesting their potential as therapeutic agents for cancers driven by RET mutations .
- Gastrointestinal and Mood Disorders : Benzamide compounds are also utilized in treating gastrointestinal disorders and mood-related conditions due to their interactions with neurotransmitter systems .
The mechanisms through which benzamide derivatives exert their biological effects include:
- Enzyme Inhibition : Many benzamide derivatives inhibit key enzymes involved in cancer metabolism and proliferation.
- Cell Cycle Regulation : These compounds can induce cell cycle arrest in cancer cells through modulation of signaling pathways such as AMPK phosphorylation .
- Apoptosis Induction : Some studies suggest that benzamides can trigger apoptotic pathways in tumor cells, leading to increased cell death.
Case Study 1: Anticancer Screening
A multicellular spheroid screening identified a novel anticancer compound derived from benzamide that showed promising results against various tumor types. The compound's efficacy was measured through growth inhibition assays across different cancer cell lines .
Case Study 2: Kinase Activity
In a study evaluating the kinase inhibitory potential of benzamide derivatives, a specific compound demonstrated significant inhibition of RET kinase activity at nanomolar concentrations. This suggests a strong therapeutic potential for targeting RET-driven malignancies .
Data Table: Summary of Biological Activities
Q & A
Basic Question: How can synthesis conditions be optimized for this benzamide derivative?
Methodological Answer:
Synthesis optimization requires systematic variation of solvents, temperatures, and stoichiometric ratios. For example, highlights the use of dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) as solvents under ice-bath conditions (0–5°C) to control exothermic reactions during acyl chloride coupling. Key parameters include:
- Reagent Ratios: A 1:1.2 molar ratio of O-benzyl hydroxylamine hydrochloride to p-trifluoromethyl benzoyl chloride improves yield by minimizing side reactions .
- Reaction Time: Extended reflux periods (e.g., 4–6 hours) enhance intermediate formation, as seen in analogous triazole syntheses ().
- Catalysts: Sodium pivalate ( ) can accelerate nucleophilic substitutions in anhydrous conditions.
Table 1: Example Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | CH₂Cl₂/CH₃CN (1:1) | +20% |
| Temperature | 0–5°C (ice bath) | Reduces hydrolysis |
| Stoichiometry | 1:1.2 (amine:acyl chloride) | Minimizes dimerization |
Advanced Question: How to resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry)?
Methodological Answer:
Discrepancies between NMR and mass spectrometry (MS) data often arise from impurities, tautomerism, or dynamic processes. For instance, and report unresolved NMR signals due to overlapping peaks in triazine derivatives. To address this:
- Multi-Technique Validation: Combine ¹H/¹³C NMR, high-resolution MS (HRMS), and X-ray crystallography.
- Dynamic NMR (DNMR): Use variable-temperature NMR to detect tautomeric shifts (e.g., keto-enol equilibria) .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments.
Basic Question: What safety protocols are critical during synthesis?
Methodological Answer:
Hazard management is essential due to reagents like trichloroisocyanuric acid (TCICA) and O-benzyl hydroxylamine hydrochloride (). Key steps:
- Ventilation: Use fume hoods for volatile solvents (CH₂Cl₂, ether).
- PPE: Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Decomposition Risks: Store intermediates at –20°C ( notes decomposition at RT).
- Mutagenicity Screening: Conduct Ames testing for early-stage hazard evaluation ().
Advanced Question: How to design risk assessments for scaling reactions from mmol to mol scale?
Methodological Answer:
Scaling requires evaluating thermal runaway, gas evolution, and mixing efficiency. Reference guidelines in Prudent Practices in the Laboratory ():
- Calorimetry: Perform differential scanning calorimetry (DSC) to identify exothermic peaks ().
- Quenching Protocols: Pre-plan neutralization steps for reactive intermediates (e.g., sodium bicarbonate for acyl chlorides).
- Pilot-Scale Trials: Test 10% of target scale to monitor pressure/temperature spikes.
Basic Question: What storage conditions ensure compound stability?
Methodological Answer:
Decomposition is mitigated by:
- Temperature: Store at –20°C in amber vials to prevent light/heat degradation ().
- Desiccants: Use silica gel packs to avoid hydrolysis in humid environments.
- Inert Atmosphere: Argon or nitrogen blankets prevent oxidation.
Advanced Question: How to analyze decomposition pathways using thermal methods?
Methodological Answer:
Thermogravimetric analysis (TGA) and DSC () reveal decomposition kinetics:
- TGA: Track mass loss vs. temperature to identify volatile byproducts.
- Activation Energy (Eₐ): Calculate via the Kissinger method using DSC data to predict shelf life.
- Isothermal Studies: Monitor stability at 25°C/40°C (ICH guidelines) to simulate long-term storage.
Basic Question: What initial assays evaluate biological activity?
Methodological Answer:
Prioritize high-throughput screening (HTS):
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase targets).
- Cytotoxicity: MTT assays on HEK-293 or HeLa cells.
- Receptor Binding: Radioligand displacement assays ().
Advanced Question: How to reconcile conflicting bioactivity data across cell lines?
Methodological Answer:
Discrepancies may stem from metabolic differences or off-target effects.
- Metabolomic Profiling: Use LC-MS to identify cell-specific metabolite interactions.
- CRISPR Knockout: Validate target engagement by silencing putative receptors.
- Dose-Response Curves: Compare IC₅₀ values across 3+ cell lines to assess selectivity.
Basic Question: Which analytical techniques confirm purity?
Methodological Answer:
- HPLC-PDA: Use C18 columns with acetonitrile/water gradients ( ).
- Elemental Analysis: Match calculated vs. observed C/H/N percentages (<0.3% deviation).
- Melting Point: Sharp ranges (e.g., 180–182°C in ) indicate purity.
Advanced Question: How is mutagenicity assessed in early-stage development?
Methodological Answer:
Ames II testing () is standard:
- Strains: Use Salmonella typhimurium TA98/TA100 with/without metabolic activation (S9 fraction).
- Dose Range: 0.1–5000 µg/plate to determine toxicity thresholds.
- Data Interpretation: Mutagenic index (MI) >2 indicates potential risk; compare to controls like benzyl chloride ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
